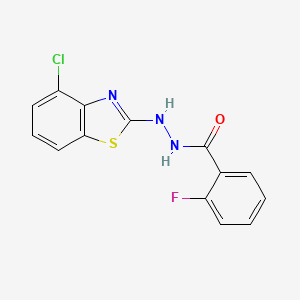

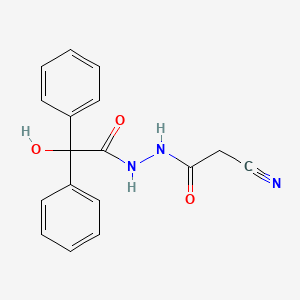

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a compound that likely shares structural and chemical characteristics with other benzothiazole derivatives. Benzothiazoles are heterocyclic compounds that have garnered interest in medicinal chemistry, particularly as anticancer agents . The presence of substituents such as chlorine and fluorine atoms on the benzothiazole scaffold can significantly influence the compound's reactivity and biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves multi-step reactions starting from various building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various nitrogenous heterocycles, which are important in drug discovery . Similarly, the synthesis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide involves the reaction of 4-fluorobenzaldehyde with a hydrazide derivative . Although the exact synthesis route for this compound is not detailed in the provided papers, it can be inferred that a similar approach involving the reaction of a benzothiazole derivative with a fluorinated compound could be employed.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various analytical techniques such as elemental analysis, mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray diffraction . These methods provide information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the compound. For example, the crystal structure of a related compound, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, was determined to crystallize in a monoclinic system with specific cell parameters .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of halogen atoms such as chlorine and fluorine can facilitate substitution reactions, which are useful in the synthesis of more complex molecules . Additionally, the hydrazide moiety in benzothiazole acylhydrazones can be involved in condensation reactions to form new bonds and molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-withdrawing groups like fluorine can affect these properties by altering the electron density within the molecule . The crystal structure and intermolecular interactions, such as hydrogen bonding, also play a crucial role in determining the compound's physical state and its behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Benzothiazole derivatives, including compounds structurally similar to N'-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide, have been synthesized and evaluated for their potential anticancer activities. Studies have shown that these compounds exhibit significant cytotoxic activities against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, highlighting their potential as therapeutic agents in cancer treatment (Osmaniye et al., 2018).

Antimicrobial and Antifungal Activities

Research has also focused on the synthesis of fluoro-substituted sulphonamide benzothiazole derivatives for antimicrobial screening. These compounds have been shown to possess a wide range of biodynamic properties, including potent antimicrobial activities, against various strains of bacteria and fungi, thus indicating their potential use in treating infectious diseases (Jagtap et al., 2010).

Anticandidal Evaluation

New benzothiazole derivatives with hydrazone moiety have been synthesized and evaluated for their anticandidal activities. These compounds showed activity against clinic and fluconazole-resistant Candida strains, presenting a potential for development as antifungal agents (Yurttaş et al., 2016).

Agricultural Applications

In the agricultural sector, benzothiazole derivatives have been explored for their utility in the sustained release of fungicides, such as carbendazim and tebuconazole, using nanoparticle carriers. This approach aims at enhancing the efficiency and reducing the environmental impact of these agricultural chemicals (Campos et al., 2015).

Eigenschaften

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3OS/c15-9-5-3-7-11-12(9)17-14(21-11)19-18-13(20)8-4-1-2-6-10(8)16/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUOUWAJMDVHLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)

![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)